Fungimycin
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Overview
Description
Fungimycin is a naturally occurring antibiotic that is produced by the fungus Streptomyces noursei. It is a member of the polyene macrolide group of antibiotics and is used primarily as an antifungal agent. Fungimycin has a unique mechanism of action that sets it apart from other antifungal drugs and has been the subject of extensive scientific research.
Mechanism Of Action
Fungimycin works by binding to ergosterol, which is a component of the fungal cell membrane. This binding disrupts the membrane structure and causes the cell to leak, ultimately leading to cell death. Fungimycin is unique in that it binds to ergosterol with high specificity and does not affect mammalian cell membranes.
Biochemical And Physiological Effects
Fungimycin has been shown to have a number of biochemical and physiological effects on fungal cells. These include inhibition of cell growth, disruption of cell membrane integrity, and inhibition of protein synthesis. Fungimycin has also been shown to induce the production of reactive oxygen species, which can contribute to cell death.
Advantages And Limitations For Lab Experiments
Fungimycin is a widely used antifungal agent in laboratory experiments due to its high specificity for ergosterol and its broad-spectrum activity against fungal infections. However, it does have some limitations. Fungimycin can be toxic to some types of cells, and its effectiveness can be reduced in the presence of other compounds. Additionally, the production of fungimycin can be difficult and expensive, which can limit its availability for research purposes.
Future Directions
There are a number of potential future directions for research on fungimycin. One area of interest is the development of new formulations of the drug that can improve its effectiveness and reduce its toxicity. Another area of interest is the study of the mechanisms of fungimycin resistance in fungal cells, which could lead to the development of new antifungal drugs. Additionally, the use of fungimycin in combination with other antifungal agents is an area of active research, as this may improve the effectiveness of treatment for fungal infections.
Synthesis Methods
Fungimycin is produced through fermentation of the Streptomyces noursei fungus. The fermentation process involves growing the fungus in a nutrient-rich medium and allowing it to produce the antibiotic. Once the antibiotic has been produced, it is extracted from the fermentation broth and purified for use.
Scientific Research Applications
Fungimycin has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections. It has been used to treat fungal infections in humans, animals, and plants. Fungimycin is also used in research laboratories to study the mechanisms of fungal infections and to develop new antifungal drugs.
properties
CAS RN |
1404-87-1 |
---|---|
Product Name |
Fungimycin |
Molecular Formula |
C59H86N2O17 |
Molecular Weight |
1095.3 g/mol |
IUPAC Name |
(23E,25E,27E,29E,31E,33E,35E,37Z)-22-[(3S,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,6,8,10,12,18,20-heptahydroxy-38-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-19,37-dimethyl-1-oxacyclooctatriaconta-23,25,27,29,31,33,35,37-octaene-2,14,16-trione |
InChI |
InChI=1S/C59H86N2O17/c1-36-18-16-14-12-10-8-6-7-9-11-13-15-17-19-50(77-59-57(75)56(74)55(60)39(4)76-59)35-52(71)38(3)51(70)33-48(68)30-46(66)28-44(64)26-43(63)27-45(65)29-47(67)31-49(69)34-54(73)78-58(36)37(2)20-25-42(62)32-53(72)40-21-23-41(61-5)24-22-40/h6-19,21-24,37-39,42-45,47,49-52,55-57,59,61-65,67,69-71,74-75H,20,25-35,60H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+,58-36-/t37?,38?,39-,42?,43?,44?,45?,47?,49?,50?,51?,52?,55-,56+,57+,59?/m1/s1 |
InChI Key |
QPQMKHKBRKAVRZ-FWIVLUFVSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC/2CC(C(C(CC(=O)CC(=O)CC(CC(CC(CC(CC(CC(=O)O/C(=C(\C=C\C=C\C=C\C=C\C=C\C=C\C=C2)/C)/C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)C)O)O)O)N |
SMILES |
CC1C(CC(C=CC=CC=CC=CC=CC=CC=CC(=C(OC(=O)CC(CC(CC(CC(CC(CC(=O)CC(=O)CC1O)O)O)O)O)O)C(C)CCC(CC(=O)C2=CC=C(C=C2)NC)O)C)OC3C(C(C(C(O3)C)N)O)O)O |
Canonical SMILES |
CC1C(CC(C=CC=CC=CC=CC=CC=CC=CC(=C(OC(=O)CC(CC(CC(CC(CC(CC(=O)CC(=O)CC1O)O)O)O)O)O)C(C)CCC(CC(=O)C2=CC=C(C=C2)NC)O)C)OC3C(C(C(C(O3)C)N)O)O)O |
Other CAS RN |
11016-07-2 |
synonyms |
fungimycin perimycin |
Origin of Product |
United States |
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